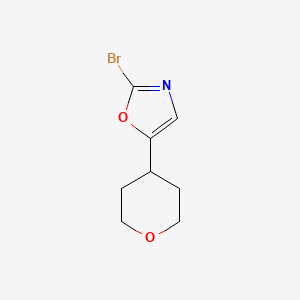
2-bromo-5-(oxan-4-yl)-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(oxan-4-yl)-1,3-oxazole, also known as BOO, is an organic compound that has a wide range of applications in the field of organic synthesis and scientific research. BOO is a versatile building block and has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, BOO has been used in the study of various biochemical and physiological effects in the laboratory.
Wissenschaftliche Forschungsanwendungen
2-bromo-5-(oxan-4-yl)-1,3-oxazole has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and materials. Additionally, this compound has been used in the study of various biochemical and physiological effects in the laboratory. For example, this compound has been used in the synthesis of small molecule inhibitors of the enzyme dihydrofolate reductase, which is involved in the metabolism of certain drugs. This compound has also been used to synthesize compounds that can inhibit the activity of enzymes involved in the metabolism of certain hormones.
Wirkmechanismus
The mechanism of action of 2-bromo-5-(oxan-4-yl)-1,3-oxazole is not yet fully understood. However, it is believed that this compound acts as a brominating agent in organic synthesis reactions, and that it can also act as a catalyst in certain reactions. Additionally, this compound has been shown to act as an electron donor in some reactions, and it has been suggested that this compound can act as an acid-base catalyst in some reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet well understood. However, it has been suggested that this compound may have some anti-inflammatory and anti-oxidant effects. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of certain drugs and hormones.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-bromo-5-(oxan-4-yl)-1,3-oxazole in laboratory experiments is its versatility. This compound can be used in a variety of organic synthesis reactions, and it can also act as a catalyst in certain reactions. Additionally, this compound is relatively inexpensive and easy to obtain. However, one limitation of this compound is that it can be difficult to purify and can produce unwanted side products in certain reactions.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 2-bromo-5-(oxan-4-yl)-1,3-oxazole in scientific research. One potential direction is the development of new synthetic methods for the synthesis of pharmaceuticals and agrochemicals. Additionally, this compound could be used to synthesize compounds that can inhibit the activity of enzymes involved in the metabolism of certain hormones. Additionally, further research could be conducted to better understand the biochemical and physiological effects of this compound and to identify new potential applications for this compound in the laboratory.
Synthesemethoden
The most common method for synthesizing 2-bromo-5-(oxan-4-yl)-1,3-oxazole is through a reaction between a bromine atom and an oxan-4-yl group. This reaction is typically conducted in the presence of a base, such as potassium carbonate, and a catalyst, such as a palladium-based compound. The reaction is typically carried out at room temperature or slightly higher, and the reaction time can range from minutes to hours depending on the reaction conditions. The resulting product is a white crystalline solid that can be purified by recrystallization.
Eigenschaften
IUPAC Name |
2-bromo-5-(oxan-4-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c9-8-10-5-7(12-8)6-1-3-11-4-2-6/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSYVWDWVDVBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CN=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

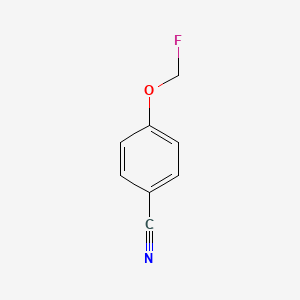
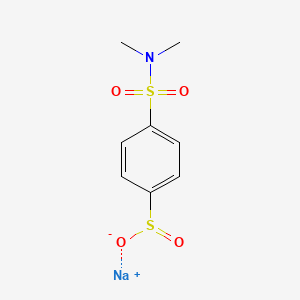
![3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B6599603.png)

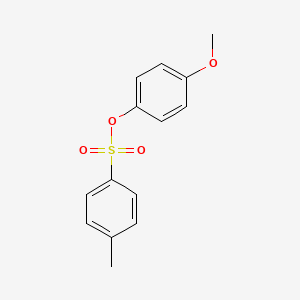

![2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole](/img/structure/B6599635.png)
![4-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B6599636.png)
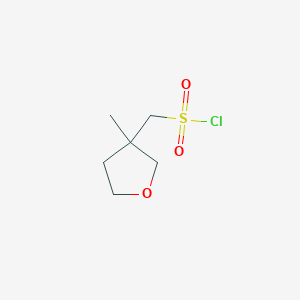
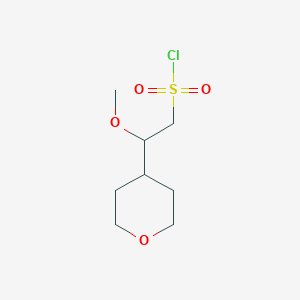
![4-(1-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoic acid](/img/structure/B6599671.png)
![(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B6599676.png)
![6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6599680.png)
![6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B6599691.png)